molecular formula C28H30N4O2S B15007338 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15007338
M. Wt: 486.6 g/mol
InChI Key: DLNLDMPVDJYJGD-UHFFFAOYSA-N
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Description

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a piperazine ring, a diphenylmethyl group, and an oxadiazole-thione moiety

Preparation Methods

The synthesis of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of diphenylmethyl chloride with piperazine to form the diphenylmethylpiperazine intermediate.

    Oxadiazole Ring Formation: The intermediate is then reacted with ethoxyphenyl hydrazine to form the oxadiazole ring through a cyclization reaction.

    Thione Introduction: Finally, the oxadiazole derivative is treated with a sulfurizing agent to introduce the thione group, resulting in the formation of the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the thione group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or oxadiazole moieties are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione include other oxadiazole derivatives and piperazine-containing compounds. Some examples are:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the diphenylmethylpiperazine and oxadiazole-thione moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C28H30N4O2S

Molecular Weight

486.6 g/mol

IUPAC Name

3-[(4-benzhydrylpiperazin-1-yl)methyl]-5-(4-ethoxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C28H30N4O2S/c1-2-33-25-15-13-24(14-16-25)27-29-32(28(35)34-27)21-30-17-19-31(20-18-30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,26H,2,17-21H2,1H3

InChI Key

DLNLDMPVDJYJGD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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